N'-{[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide
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Overview
Description
N’-{[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide is a chemical compound with the molecular formula C12H13N5OS It is known for its unique structure, which includes a thiadiazole ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.
Scientific Research Applications
N’-{[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
Mechanism of Action
The mechanism of action of N’-{[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-1,2,3-thiadiazole-4-carbohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N’-{[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide stands out due to its unique combination of a thiadiazole ring and a dimethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research .
Properties
Molecular Formula |
C12H13N5OS |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methylideneamino]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C12H13N5OS/c1-17(2)10-5-3-9(4-6-10)7-13-15-12(18)11-8-19-16-14-11/h3-8H,1-2H3,(H,15,18) |
InChI Key |
GFRVDRMYBYYYSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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